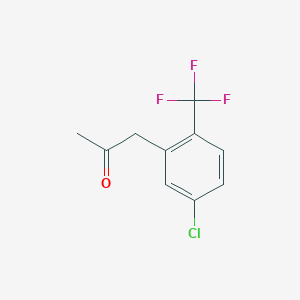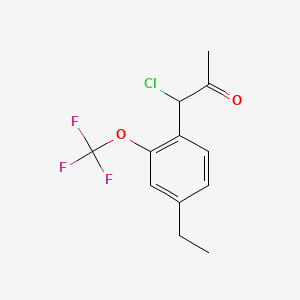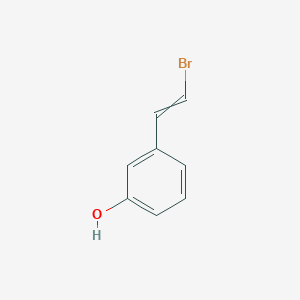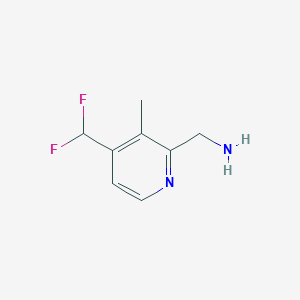
1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one is an organic compound that features a chloro group, a difluoromethoxy group, and a hydroxyphenyl group attached to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(difluoromethoxy)-5-hydroxybenzene and 1-chloropropan-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one.
Reduction: Formation of 1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-ol.
Substitution: Formation of 1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-amine.
科学研究应用
1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating specific enzymes.
Modulating Pathways: Affecting signaling pathways involved in cellular processes.
Interacting with Receptors: Altering receptor activity to produce a physiological response.
相似化合物的比较
Similar Compounds
- 1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one
- 1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one is unique due to the presence of both a difluoromethoxy group and a hydroxy group on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
属性
分子式 |
C10H9ClF2O3 |
|---|---|
分子量 |
250.62 g/mol |
IUPAC 名称 |
1-chloro-1-[3-(difluoromethoxy)-5-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O3/c1-5(14)9(11)6-2-7(15)4-8(3-6)16-10(12)13/h2-4,9-10,15H,1H3 |
InChI 键 |
JQLLXPOVVRHUOC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC(=CC(=C1)OC(F)F)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


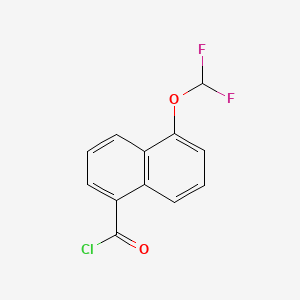
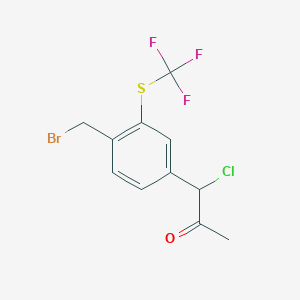
![(E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14058165.png)
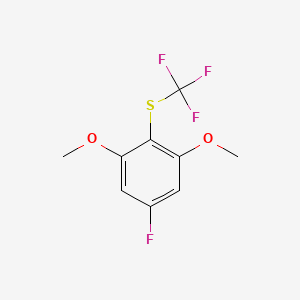

![(3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B14058174.png)

![2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;methyl sulfate](/img/structure/B14058181.png)
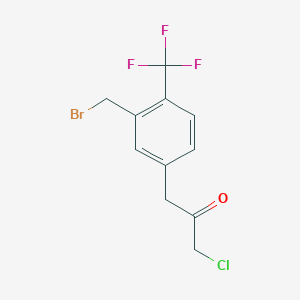
![3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline](/img/structure/B14058192.png)
